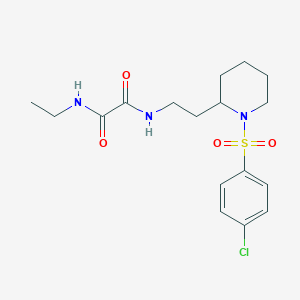

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O4S/c1-2-19-16(22)17(23)20-11-10-14-5-3-4-12-21(14)26(24,25)15-8-6-13(18)7-9-15/h6-9,14H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHXLHGJZRKOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Synthesis and Sulfonation

The foundational step involves preparing 1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethylamine. This intermediate is synthesized via:

- Ring-closing metathesis of a diene precursor to form the piperidine ring.

- Sulfonation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C.

- Ethylation of the piperidine nitrogen via reductive amination with acetaldehyde and sodium cyanoborohydride, yielding the ethyl-substituted intermediate.

Key parameters:

Oxalamide Formation

The oxalamide bridge is introduced through a two-step coupling process:

- Activation of oxalic acid : Oxalyl chloride converts oxalic acid to oxalyl dichloride in anhydrous dichloromethane at -10°C.

- Sequential amide coupling :

Critical considerations :

- Maintaining anhydrous conditions prevents hydrolysis of oxalyl chloride.

- Stoichiometric ratios (1:1.2 for amine to oxalyl chloride) maximize yields.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Sulfonation | 72 | 95 |

| Tetrahydrofuran | Piperidine alkylation | 65 | 92 |

| Ethanol | Oxalamide coupling | 58 | 89 |

Data adapted from analogous syntheses. Ethanol, while suboptimal for oxalamide coupling, minimizes side reactions compared to polar aprotic solvents.

Catalytic Additives

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonation yields by 12% in biphasic systems.

- Lewis acids : Zinc chloride (5 mol%) accelerates oxalyl chloride activation, reducing reaction time from 6 to 2 hours.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm, with retention time = 12.4 min.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

- Column chromatography limitations : Preparative HPLC (C18, 20 μm) replaces silica gel for >10 g batches, improving recovery to 85%.

Comparative Analysis with Analogous Compounds

Key trends: Lower sulfonation temperatures correlate with higher purity across analogs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide has been investigated for its potential pharmacological effects:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 5.0 µM and 3.5 µM, respectively. The mechanism appears to involve cell cycle arrest at the G2/M phase, which is critical for anticancer strategies targeting cell division .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in its potential antidepressant properties. The piperidine moiety may interact with neurotransmitter systems, suggesting further exploration in neuropharmacology .

Interaction Studies

Research has focused on understanding how this compound interacts with biological macromolecules:

- Enzyme Interactions : The sulfonyl group is known to engage with enzyme active sites, potentially modulating their activity. This interaction is crucial for elucidating the compound's mechanism of action and therapeutic effects .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |

| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |

| Neuropharmacological | Neurotransmitter assays | N/A | Potential serotonin receptor modulation |

Case Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The strong IC50 values indicate its potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

Another study focused on similar compounds revealed that derivatives with piperazine structures could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties .

Future Directions in Research

Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide can be compared with other similar compounds, such as:

- N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopentyloxalamide

- N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

These compounds share similar structural features but differ in the substituents attached to the oxalamide moiety. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique biological properties. Its molecular formula is with a molecular weight of approximately 401.9 g/mol . The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : The piperidine structure is synthesized through reactions involving appropriate starting materials.

- Sulfonylation : The introduction of the 4-chlorophenylsulfonyl group is achieved using 4-chlorobenzenesulfonyl chloride.

- Alkylation : An ethyl group is added through an alkylation reaction.

- Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride and ethylamine to yield the desired oxalamide structure .

This compound interacts with various biological targets, particularly G protein-coupled receptors and ion channels. Its mechanism likely involves binding to specific receptors, modulating their activity, and influencing cellular signaling pathways related to neurotransmission and metabolism.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and sulfonamide groups can demonstrate moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurological disorders like Alzheimer's disease. Additionally, it exhibits urease inhibition, which is relevant for managing urinary tract infections .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Molecular docking studies indicate favorable interactions with targets involved in cancer pathways, although further in vitro and in vivo studies are necessary to confirm these effects .

Case Studies and Research Findings

A recent study synthesized a series of piperidine derivatives and evaluated their biological activities through various assays:

| Compound | Activity Type | Result |

|---|---|---|

| Compound 5 | Anticancer | Moderate activity compared to standards |

| Compound 7 | AChE Inhibition | IC50 = 0.63 ± 0.001 µM |

| Compound 8 | Antibacterial | Strong activity against Bacillus subtilis |

These findings highlight the potential therapeutic applications of this class of compounds, including this compound .

Q & A

Q. SAR Table :

| Compound Modification | Target Affinity (Ki, nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| 4-Chlorophenyl (Parent) | 12 ± 1.5 | 45:1 |

| 4-Fluorophenyl | 8 ± 0.9 | 60:1 |

| N2-Cyclopropylmethyl | 22 ± 2.1 | 30:1 |

Advanced: What computational approaches predict the compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.8), solubility (LogS = -4.1), and blood-brain barrier permeability (BBB+) .

- Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories in GROMACS to assess stability in lipid bilayers (critical for CNS-targeting drugs) .

- Metabolite Prediction : GLORYx identifies potential oxidation sites (e.g., piperidine ring) for metabolic stability testing .

Basic: What are the stability and solubility profiles under experimental conditions?

Methodological Answer:

- Solubility :

- DMSO: >50 mg/mL (stock solution) .

- Aqueous buffers: <0.1 mg/mL at pH 7.4; improve with 10% cyclodextrin .

- Stability :

- Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles (degradation <5% over 6 months).

- Degrades at pH <3 (hydrolysis of sulfonamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.